molecular formula C6H2Cl4O2S B1332082 2,4,6-Trichlorobenzenesulfonyl chloride CAS No. 51527-73-2

2,4,6-Trichlorobenzenesulfonyl chloride

Cat. No. B1332082
CAS RN: 51527-73-2
M. Wt: 280 g/mol
InChI Key: WHJAQKAAIOHCGN-UHFFFAOYSA-N
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Description

The compound 2,4,6-Trichlorobenzenesulfonyl chloride is a derivative of benzenesulfonyl chloride with three chlorine atoms substituted at the 2, 4, and 6 positions of the benzene ring. While the provided papers do not directly discuss 2,4,6-Trichlorobenzenesulfonyl chloride, they do provide insights into similar compounds which can be used to infer properties and reactivity. For instance, the synthesis of related compounds such as 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride and 2,4,6-tris(chlorosulfonyl)-phenol suggests that the chlorosulfonyl group is a versatile functional group for further chemical modifications.

Synthesis Analysis

The synthesis of related sulfonyl chlorides typically involves multiple steps, including regioselective lithiation, electrophilic substitution, and chloroxidation . The synthesis of 2,4,6-tris(chlorosulfonyl) compounds elaborates on a chlorine exchange for fluorine, indicating the possibility of substituting chlorine atoms in the 2,4,6-Trichlorobenzenesulfonyl chloride molecule under certain conditions .

Molecular Structure Analysis

X-ray diffraction studies of similar compounds, such as 2,4,6-triisopropylbenzenesulfonyl chloride and 2,4,5-trichlorobenzenesulfonyl chloride , reveal that these molecules can adopt specific conformations and exhibit intramolecular interactions. These findings suggest that 2,4,6-Trichlorobenzenesulfonyl chloride may also have a well-defined molecular structure with potential intramolecular interactions due to the presence of electronegative chlorine and sulfonyl groups.

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides is well-documented, with trichloromethanesulfonyl chloride being used as a chlorinating reagent for aldehydes . This indicates that 2,4,6-Trichlorobenzenesulfonyl chloride could potentially be used in similar chlorination reactions due to the presence of the reactive sulfonyl chloride group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trichlorobenzenesulfonyl chloride can be inferred from the properties of related compounds. For example, the electron diffraction and quantum-chemical study of 2-chlorobenzenesulfonyl chloride provides information on bond lengths and angles, which are likely to be similar in 2,4,6-Trichlorobenzenesulfonyl chloride. The presence of multiple chlorine atoms is expected to influence the compound's density, melting point, and solubility.

Scientific Research Applications

  • Molecular Structure Analysis : The molecular structure of closely related compounds like 2,4,5-trichlorobenzenesulfonyl chloride has been analyzed using X-ray diffraction methods. These studies contribute to understanding the physical and chemical properties of such compounds (Rigotti et al., 1988).

  • Organic Synthesis : Trichloromethanesulfonyl chloride, similar in structure, has been used in the α-chlorination of aldehydes, indicating potential applications of 2,4,6-trichlorobenzenesulfonyl chloride in organic synthesis (Jimeno, Cao, & Renaud, 2016).

  • Biological Screening : Derivatives of related compounds have been synthesized and screened for their biological potential, suggesting similar research avenues for 2,4,6-trichlorobenzenesulfonyl chloride (Aziz‐ur‐Rehman et al., 2014).

  • Solid-Phase Synthesis : Polymer-supported benzenesulfonamides prepared from compounds like 2,4-nitrobenzenesulfonyl chloride have been key intermediates in various chemical transformations. This suggests possible applications in solid-phase synthesis for 2,4,6-trichlorobenzenesulfonyl chloride as well (Fülöpová & Soural, 2015).

  • Antimicrobial Applications : Related compounds have been used in the synthesis of reactive N-halamine precursors for antimicrobial cellulose, indicating potential antimicrobial applications for 2,4,6-trichlorobenzenesulfonyl chloride (Jiang et al., 2014).

  • Crystallographic Studies : The structure of similar compounds like 2,4,6-triisopropylbenzenesulfonyl chloride has been studied for applications in nucleotide synthesis (Laba, Sviridova, & Nesterov, 2009).

  • Synthetic Chemistry : Research on the synthesis and transformation of related compounds, like 2,4,6-tris(chlorosulfonyl)chlorobenzene, sheds light on potential synthetic applications of 2,4,6-trichlorobenzenesulfonyl chloride (Boiko et al., 2011).

  • Biodegradation Studies : Studies on the biodegradation of related compounds like 2,4,6-trichlorophenol provide insights into environmental implications and degradation processes that might apply to 2,4,6-trichlorobenzenesulfonyl chloride (Snyder et al., 2006).

Safety And Hazards

2,4,6-Trichlorobenzenesulfonyl chloride is classified as Skin Corrosive 1B . It has a hazard statement H314 and precautionary statements P280 - P305 + P351 + P338 - P310 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

2,4,6-trichlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJAQKAAIOHCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334621
Record name 2,4,6-Trichlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorobenzenesulfonyl chloride

CAS RN

51527-73-2
Record name 2,4,6-Trichlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RD Guthrie, S Thang - Australian journal of chemistry, 1987 - CSIRO Publishing
A variety of bulky sulfonyl chlorides have been investigated as sulfonylating reagents for polyol systems in an endeavour to find a selective reagent that would also give rise to a reactive …
Number of citations: 10 www.publish.csiro.au
PG De Benedetti, D Iarossi, C Menziani… - Journal of medicinal …, 1987 - ACS Publications
A set of 25 4'-, eight 2', 4'-, and five 2,, 4', 6'-substituted 4-aminodiphenyl sulfones were tested fortheir inhibitory activity on dihydropteroate synthase of Escherichia coli. Linear …
Number of citations: 43 pubs.acs.org
RFC Brown, WR Jackson, TD McCarthy… - Australian Journal of …, 1992 - CSIRO Publishing
Attempted syntheses of flavan-3-ols by reaction of either methyl threo-2-acetoxy-3-chloro-3-(4-methoxypheny1)propanoate (3) or methyl cis-2,3-epoxy-3-(4-methoxypheny1)propanoate …
Number of citations: 3 www.publish.csiro.au
DF Li, K Liu, YX Jiang, Y Gu, JR Zhang, LM Zhao - Organic letters, 2018 - ACS Publications
The development of a rapid, highly efficient, and one-pot synthesis of C3-α-prenylated oxindoles with simple reagents is described. The process is based on zinc-mediated α-…
Number of citations: 14 pubs.acs.org
CS Poulsen - 2002 - orbit.dtu.dk
This thesis covers the results of the research, which was carried out from October 1st 1998 to December 31st 2001 for obtaining the Ph. D. degree in synthetic organic chemistry. The …
Number of citations: 3 orbit.dtu.dk
MH Fonseca, E Eibler, M Zabel, B König - Tetrahedron: Asymmetry, 2003 - Elsevier
New nitrogen-containing ligands derived from the (1R,2R)-trans-cyclohexanediamine chiral core unit have been synthesized and fully characterized. Their catalytic activity was tested in …
Number of citations: 45 www.sciencedirect.com
CY Hong, Y Kishi - The Journal of Organic Chemistry, 1990 - ACS Publications
Total synthesis of mycalamides A and B Page 1 4242 J. Org. Chem. 4242-4245 0 CH,8r S02Ph CH,0 O CH2Br .CH.SOjPh fi H An/ 17; R=CH, CH, after treatment with potassium fert-…
Number of citations: 87 pubs.acs.org
Y Jia, B Schroeder, Y Pfeifer, C Fröhlich… - Journal of Medicinal …, 2023 - ACS Publications
Carbapenem resistance mediated by metallo-β-lactamases (MBL) such as New Delhi metallo-β-lactamase-1 (NDM-1) has become a major factor threatening the efficacy of essential β-…
Number of citations: 1 pubs.acs.org

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